2-phenyl-N-[4-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide
Description
Properties
IUPAC Name |
2-phenyl-N-[4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15F6N3OS/c26-24(27,28)16-9-11-18(12-10-16)33-22(35)20-14-32-21(15-5-2-1-3-6-15)34-23(20)36-19-8-4-7-17(13-19)25(29,30)31/h1-14H,(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVXVQRZKVNELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15F6N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The trifluoromethyl groups can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its chemical properties.
Substitution: The trifluoromethyl groups can be substituted with other functional groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-phenyl-N-[4-(trifluoromethyl)phenyl]-4-{[3-(tr
Biological Activity
The compound 2-phenyl-N-[4-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and its mechanism of action based on various research studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple trifluoromethyl groups and a pyrimidine core, which are known to enhance biological activity through improved pharmacokinetic properties.
- Molecular Formula : C21H15F6N3OS
- Molecular Weight : 466.29 g/mol
- Physical State : Solid at room temperature
Antimicrobial Activity
Recent studies have indicated that compounds with trifluoromethyl substitutions exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 1-2 µg/mL | |
| Escherichia coli | 2-4 µg/mL | |
| Enterococcus faecalis | 1 µg/mL | |
| Bacillus subtilis | 1-4 µg/mL |
The compound exhibited a minimum biofilm eradication concentration (MBEC) as low as 1 µg/mL against biofilms formed by Staphylococcus aureus and Enterococcus faecalis, indicating strong antibiofilm activity .
Cytotoxicity Studies
In addition to its antimicrobial properties, the cytotoxic effects of the compound were evaluated using various cell lines. The half-maximal inhibitory concentration (IC50) values were determined to assess its safety profile.
Table 2: Cytotoxicity Data
The results suggest that while the compound exhibits potent antimicrobial activity, it also maintains a relatively low toxicity profile against human cells, making it a candidate for further development.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl groups enhance lipophilicity, allowing better membrane permeability and interaction with bacterial cell walls. This may disrupt bacterial metabolism or cell integrity, leading to cell death.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds with trifluoromethyl substitutions in treating infections caused by drug-resistant bacteria. For instance:
- Case Study on MRSA : A related compound showed efficacy in reducing MRSA populations significantly within hours of treatment, demonstrating bactericidal activity at concentrations comparable to those observed for the target compound .
- Biofilm Disruption : In experimental settings, compounds similar to the one discussed were able to disrupt established biofilms of Staphylococcus aureus, suggesting their potential use in treating chronic infections where biofilm formation is prevalent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing key structural motifs (e.g., trifluoromethylphenyl, sulfanyl, or carboxamide groups):
Key Observations:
Core Heterocycle: Pyrimidine (target compound) vs. pyrazole, isoxazole, or pyridine (analogs). Pyrimidines often exhibit higher polarity and hydrogen-bonding capacity compared to pyrazoles, influencing target selectivity .
Substituent Effects: Trifluoromethyl Groups: Present in all compounds, enhancing electron-withdrawing effects and metabolic stability. The dual CF₃ groups in the target compound may amplify these properties compared to mono-CF₃ analogs .
Carboxamide Variations: The N-[4-(trifluoromethyl)phenyl] carboxamide in the target compound mirrors leflunomide’s pharmacophore, critical for inhibiting dihydroorotate dehydrogenase (DHODH) in autoimmune therapy . In contrast, acetamide derivatives (e.g., ) may exhibit different pharmacokinetic profiles.
Research Findings and Implications
Structural and Electronic Comparisons:
- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, as seen in prodrugs like 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, which is absorbed intact and metabolized to active forms .
Q & A
Basic: What are the key synthetic routes for this compound, and what analytical techniques confirm its structural integrity?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions . Key steps include:
- Sulfanyl group introduction : Reaction of a pyrimidine precursor with 3-(trifluoromethyl)thiophenol under basic conditions (e.g., NaH in DMF) .
- Carboxamide formation : Coupling of the intermediate carboxylic acid with 4-(trifluoromethyl)aniline using activating agents like EDCI/HOBt .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Structural confirmation relies on:
- NMR spectroscopy : H/C NMR to verify substituent positions and purity (e.g., trifluoromethyl singlet at ~δ -62 ppm in F NMR) .
- High-resolution mass spectrometry (HRMS) : To validate molecular weight (±1 ppm accuracy) .
Basic: How do researchers characterize purity and stability under different storage conditions?
- Purity analysis : HPLC with UV detection (C18 column, acetonitrile/water gradient) monitors impurities (<0.5% threshold) .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) assess hydrolytic/oxidative stability. LC-MS identifies degradation products (e.g., sulfoxide formation) .
Basic: What in vitro assays assess its biological activity?
- Kinase inhibition : IC determination using ADP-Glo™ kinase assays (e.g., EGFR or VEGFR2 targets) .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7), with EC values normalized to controls like doxorubicin .
Advanced: What strategies optimize reaction yields with sterically hindered intermediates?
- Stepwise coupling : Isolate intermediates before introducing bulky groups (e.g., 3-(trifluoromethyl)phenylsulfanyl) to minimize steric clashes .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMAc) at 80–100°C to enhance reactivity .
- Catalysis : Pd-mediated Ullmann coupling for aryl-sulfur bond formation (yields improved by 20–30% vs. traditional methods) .
Advanced: How do crystallographic data resolve molecular conformation ambiguities?
- SHELX refinement : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond angles/rotational disorders. For example, resolving torsional strain between trifluoromethyl groups .
- Cross-validation : Overlay experimental structures with DFT-optimized conformations (RMSD <0.5 Å confirms accuracy) .
Advanced: What methodologies elucidate mechanisms of action against enzyme targets?
- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler™) identifies off-target effects .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes (e.g., hydrogen bonding with kinase hinge regions) .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (K values) to validate target engagement .
Advanced: How are biological activity discrepancies addressed across assay conditions?
- Normalization : Use internal controls (e.g., staurosporine for kinase assays) to correct for cell viability variations .
- Dose-response curves : 8-point dilution series (0.1–100 µM) with Hill slope analysis to confirm potency trends .
- Metabolic stability testing : Liver microsome assays (human/rodent) identify species-specific CYP450 metabolism differences .
Advanced: What approaches establish SAR for trifluoromethyl/sulfanyl substituents?
- Analog synthesis : Systematic replacement of trifluoromethyl with -CFH or -OCF to assess hydrophobicity/electron-withdrawing effects .
- Free-Wilson analysis : Quantifies contributions of substituents to bioactivity (e.g., sulfanyl groups enhance kinase inhibition by ~2-fold) .
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
